N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine is an organic compound with significant implications in medicinal chemistry. Its structural features include a pyrazole ring, which is known for its diverse biological activities, particularly in drug development. The compound's molecular formula is , and it has a molecular weight of approximately 258.36 g/mol. This compound falls under the category of pyrazole derivatives, which are widely studied for their pharmacological properties.
This compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and online chemical databases. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure, specifically the pyrazole moiety. The presence of the dimethylamino group enhances its potential for biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common approach includes:
These reactions may require specific conditions such as controlled temperatures and the presence of catalysts to optimize yields.
The molecular structure of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine features:
The structural representation can be illustrated using SMILES notation: CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)N, which provides a concise way to describe its connectivity.
N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its efficacy in potential applications.
The mechanism of action for N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine is largely dependent on its interaction with biological targets. Pyrazole derivatives often exhibit:
Quantitative structure-activity relationship studies are often employed to elucidate these mechanisms further.
The physical properties of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine include:
Chemical properties include:
N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine has several potential applications in scientific research:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7